molecular formula C20H23N5O2S B12154760 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)a cetamide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)a cetamide

Cat. No.: B12154760
M. Wt: 397.5 g/mol
InChI Key: MNNJFZJQIKHOOD-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)acetamide is a synthetic triazole-based acetamide derivative with a structurally complex pharmacophore. The molecule features a 1,2,4-triazole core substituted with a 3-ethoxyphenyl group at position 5 and an amino group at position 2. The thioether linkage connects the triazole ring to an acetamide moiety, which is further substituted with a 2,5-dimethylphenyl group.

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C20H23N5O2S/c1-4-27-16-7-5-6-15(11-16)19-23-24-20(25(19)21)28-12-18(26)22-17-10-13(2)8-9-14(17)3/h5-11H,4,12,21H2,1-3H3,(H,22,26)

InChI Key

MNNJFZJQIKHOOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate aryl halide.

    Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a thiol compound under mild conditions.

    Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with 2,5-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenol derivatives.

    Reduction: Reduction reactions can target the triazole ring or the nitro group (if present), converting them into amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are typically employed.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the ethoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (R1, R2, Ar) Bioactivity (vs. Diclofenac Sodium) Reference ID
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)acetamide R1: 3-ethoxyphenyl, Ar: 2,5-dimethylphenyl Not explicitly tested (predicted) N/A
AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) R1: 2-pyridyl, Ar: 3-methylphenyl 1.28× anti-inflammatory activity
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives R1: furan-2-yl, Ar: variable aryl groups Comparable anti-exudative activity
N-(4-methoxyphenyl)-2-[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio]acetamide R1: pyridin-4-yl, Ar: 4-methoxyphenyl Anti-inflammatory activity reported

Key Findings

Anti-Inflammatory Activity: The lead compound AS111 (2-pyridyl substituent) demonstrated superior anti-inflammatory activity (1.28× diclofenac) in rat formalin edema models. This highlights the importance of heteroaromatic substituents (e.g., pyridyl) in enhancing COX-2 inhibition . However, its anti-inflammatory efficacy remains untested in available studies.

Anti-Exudative Activity :

  • Derivatives with furan-2-yl substituents (e.g., 3.1-3.21 in Table 3 of ) showed comparable anti-exudative effects to diclofenac at 10 mg/kg. The ethoxyphenyl group in the target compound could modulate similar pathways but with unverified potency.

Structural Determinants of Activity :

  • Aryl Groups (Ar) : The 2,5-dimethylphenyl group in the target compound may reduce metabolic degradation compared to smaller substituents (e.g., 3-methylphenyl in AS111) .
  • Triazole Substituents (R1) : Electron-withdrawing groups (e.g., pyridyl) enhance hydrogen bonding with enzyme active sites, while ethoxy groups may stabilize π-π interactions with hydrophobic pockets .

Biological Activity

The compound 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)acetamide represents a significant class of triazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S with a molecular weight of approximately 378.47 g/mol. The structure features a triazole ring, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC19H22N4O2SC_{19}H_{22}N_{4}O_{2}S
Molecular Weight378.47 g/mol
IUPAC Name2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)acetamide
Key Functional GroupsTriazole ring, amine group, acetamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole moiety can bind to the active sites of enzymes, inhibiting their functions. This interaction can disrupt critical cellular processes such as metabolism and proliferation.
  • Antifungal Activity : Triazole derivatives are known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .
  • Anticancer Potential : Research indicates that compounds containing triazole rings can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

Biological Activity Studies

Several studies have investigated the biological activities of related compounds and provided insights into the potential efficacy of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)acetamide:

Antifungal Activity

A study demonstrated that triazole derivatives exhibited significant antifungal activity against various strains of fungi. The mechanism involves inhibition of ergosterol synthesis, leading to compromised fungal cell membrane integrity .

Anticancer Activity

Research has shown that compounds similar to this triazole derivative possess cytotoxic effects against several cancer cell lines. For instance:

  • IC50 values were reported in the range of 1.61 to 1.98 µg/mL for certain triazole compounds against specific cancer cell lines .

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of triazole derivatives:

  • Electron-donating groups at certain positions on the phenyl ring enhance anticancer activity.
  • The combination of the triazole ring with sulfanyl groups has been shown to increase reactivity and potential therapeutic efficacy .

Case Studies

  • In Vitro Studies : A series of in vitro assays evaluated the cytotoxicity of various triazole derivatives against human cancer cell lines (e.g., MCF7 breast cancer cells). The results indicated that modifications to the substituents on the triazole significantly affected growth inhibition rates.
  • Animal Models : Preclinical studies using animal models have shown promise in using these compounds for treating fungal infections and certain types of cancers, demonstrating reduced tumor growth and improved survival rates compared to control groups .

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